molecular formula C19H25NO B1674846 Levallorphan CAS No. 152-02-3

Levallorphan

Cat. No.: B1674846
CAS No.: 152-02-3
M. Wt: 283.4 g/mol
InChI Key: OZYUPQUCAUTOBP-QXAKKESOSA-N
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Description

Levallorphan (chemical formula: C₁₉H₂₅NO; molecular weight: 283.4 g/mol) is a morphine-derived opioid antagonist with mixed agonist-antagonist properties. It acts primarily as a competitive antagonist at μ-opioid receptors and exhibits partial agonism at κ- and δ-opioid receptors . Structurally, it is characterized by a morphinan backbone with a 3-hydroxy group and an allyl substitution at the nitrogen atom, which enhances its receptor affinity and antagonistic activity . This compound is metabolized in vivo to 3-hydroxymorphinan and other metabolites, with approximately 85% of the administered dose remaining unaccounted for in excretion studies, suggesting extensive tissue distribution or further metabolism .

Clinically, this compound is used to reverse respiratory depression induced by opioids while preserving analgesia, particularly in balanced anesthesia protocols . Its unique pharmacological profile—combining partial agonism and antagonism—distinguishes it from pure antagonists like naloxone.

Properties

IUPAC Name

(1R,9R,10R)-17-prop-2-enyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol
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InChI

InChI=1S/C19H25NO/c1-2-10-20-11-9-19-8-4-3-5-16(19)18(20)12-14-6-7-15(21)13-17(14)19/h2,6-7,13,16,18,21H,1,3-5,8-12H2/t16-,18+,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZYUPQUCAUTOBP-QXAKKESOSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1CCC23CCCCC2C1CC4=C3C=C(C=C4)O
Source PubChem
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Isomeric SMILES

C=CCN1CC[C@]23CCCC[C@H]2[C@H]1CC4=C3C=C(C=C4)O
Source PubChem
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Molecular Formula

C19H25NO
Source PubChem
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DSSTOX Substance ID

DTXSID9023205
Record name Levallorphan
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Molecular Weight

283.4 g/mol
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Physical Description

Solid
Record name Levallorphan
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Solubility

WHITE OR PRACTICALLY WHITE CRYSTALLINE POWDER; 1 G SOL IN ABOUT 20 ML WATER; PRACTICALLY INSOL IN ETHER; INSOL IN CHLOROFORM; 1 G SOL IN ABOUT 60 ML ALCOHOL /TARTRATE/, SOL IN WATER; SPARINGLY SOL IN ETHANOL; INSOL IN CHLOROFORM & DIETHYL ETHER, 2.52e-02 g/L
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Color/Form

CRYSTALS FROM DILUTE ETHANOL

CAS No.

152-02-3
Record name Levallorphan
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Melting Point

180-182 °C, CRYSTALS FROM ETHANOL; SPECIFIC OPTICAL ROTATION: -39 DEG @ 16 °C/D; MP: 176-177 °C /TARTRATE/, 181 °C
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Record name Levallorphan
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Preparation Methods

Demethylation of Levomethorphan Precursors

The primary industrial synthesis of this compound involves the demethylation of levomethorphan, a methylated analog. As detailed in US Patent 10,851,063, this process employs aqueous hydrobromic acid (HBr) under reflux conditions to cleave the methyl ether group at the 3-position of the morphinan skeleton. Subsequent neutralization with ammonium hydroxide (NH₄OH) precipitates crude this compound, which is then extracted using dichloromethane or toluene. Critical parameters include:

  • Acid Concentration : 30–50% HBr ensures complete demethylation without side reactions.
  • Temperature : Maintaining 80–85°C prevents intermediate degradation.
  • Solvent Selection : Polar aprotic solvents like acetonitrile enhance reaction homogeneity.

This method yields this compound free base, which is further processed into its tartrate salt for pharmaceutical use.

Alternative Pathways: Reductive Amination and Cyclization

Chinese Patent CN106632041A discloses a secondary route involving reductive amination of a ketone intermediate derived from thebaine. Using sodium borohydride (NaBH₄) in methanol or ethanol at –5–10°C, the ketone group is reduced to a secondary amine, forming the morphinan core. Key advantages include:

  • Chiral Integrity : The low-temperature reduction preserves stereochemistry at the 9β, 13β, and 15β positions.
  • Yield Optimization : Yields exceed 85% when using toluene for intermediate extraction.

However, this method requires stringent control over moisture and oxygen to prevent byproduct formation.

Reaction Conditions and Optimization

Solvent Systems and Catalysts

This compound synthesis is highly solvent-dependent. Comparative studies from patent data reveal:

Solvent Purpose Temperature Range Efficiency (%)
Toluene Extraction 70–90°C 92
Dichloromethane Reaction Medium 25–30°C 88
Methanol Crystallization –5–10°C 95

Phosphorus oxychloride (POCl₃) and phosphorus pentoxide (P₂O₅) systems facilitate intermediate phosphorylation, enhancing solubility for subsequent steps. Catalytic FeCl₃ in dichloromethane accelerates demethylation but risks iron contamination, necessitating post-synthesis chelation.

Impurity Profiling and Mitigation

The US Patent 10,851,063 highlights levomethorphan and northis compound as primary impurities, necessitating multi-stage crystallization. Using this compound tartrate’s low solubility in cold isobutanol, manufacturers achieve:

  • Levomethorphan : ≤0.15% by HPLC.
  • Northis compound : ≤0.10% by HPLC.

Crystallization conditions (e.g., 4°C for 24 hours) are critical to minimize co-precipitation of impurities.

Analytical Validation and Quality Control

High-Performance Liquid Chromatography (HPLC)

HPLC protocols from pharmacological studies employ C18 columns with UV detection at 280 nm. A typical chromatogram resolves:

  • This compound Tartrate : Retention time = 15.2 minutes.
  • Northis compound : Retention time = 16.9 minutes.
  • Levomethorphan : Retention time = 24.2 minutes.

Linear calibration curves (R² >0.999) across 0.1–200 µg/mL ensure precise quantification.

Spectroscopic Characterization

Fourier-transform infrared spectroscopy (FTIR) confirms the tartrate salt via carbonyl stretches at 1,710 cm⁻¹ (C=O) and hydroxyl bands at 3,400 cm⁻¹. Nuclear magnetic resonance (NMR) (¹H, 13C) verifies stereochemistry, with key signals at δ 2.85 ppm (N-methyl) and δ 145 ppm (aromatic carbons).

Industrial-Scale Production Considerations

Batch vs. Continuous Manufacturing

Batch processing remains dominant due to this compound’s thermosensitivity. However, continuous flow systems are being explored for:

  • Improved Heat Transfer : Microreactors maintain precise temperatures during exothermic demethylation.
  • Reduced Solvent Use : 40% less dichloromethane consumption compared to batch.

Environmental and Regulatory Compliance

The European Pharmacopoeia mandates ≤0.1% total impurities, driving adoption of green solvents (e.g., cyclopentyl methyl ether) and catalytic recycling.

Chemical Reactions Analysis

Types of Reactions

Levallorphan undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to its alcohol derivative using reducing agents such as sodium borohydride.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the nitrogen atom can be alkylated or acylated using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Alcohol derivatives.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Pharmacological Profile

Levallorphan acts primarily on the mu-opioid receptor, where it functions as a competitive antagonist, preventing the binding of narcotics like morphine. Additionally, it exhibits partial agonist activity at kappa-opioid receptors, which can produce mild analgesic effects. This dual action makes this compound a critical agent in both reversing opioid-induced respiratory depression and managing pain in specific clinical scenarios .

Clinical Applications

  • Opioid Overdose Treatment
    • This compound is utilized to reverse the effects of opioid overdose, particularly respiratory depression. It competes with opioids at receptor sites, effectively restoring normal respiratory function .
    • Case Study : In a study involving patients with acute narcotic poisoning, this compound was administered successfully to reverse respiratory depression without significant adverse effects .
  • Pain Management
    • This compound has been studied for its efficacy in managing postoperative pain. It has been shown to provide effective analgesia with fewer side effects compared to traditional opioids like morphine.
    • Data Table: Postoperative Pain Relief Studies
    StudySample SizeDose (mg)Duration of Analgesia (hours)Side Effects
    Brown et al. (1954)2027Minimal nausea
    Rankin et al. (1957)27210.1Slight dizziness
    Hunt et al. (1971)3113 SC5.5Less nausea than morphine
  • Combination Therapy
    • This compound is often used in combination with other analgesics, such as pethidine (meperidine), to enhance pain relief while minimizing the risk of respiratory depression associated with high doses of opioids.
    • Case Study : A study evaluated the combination of pethidine and this compound (Pethilorfan) for labor pain management, demonstrating improved safety profiles and effective pain relief .

Safety and Efficacy

While this compound is generally considered safe when used appropriately, it can precipitate withdrawal symptoms in opioid-dependent individuals due to its antagonist properties. Therefore, caution is advised when administering this compound to patients with known opioid dependence .

Mechanism of Action

Levallorphan exerts its effects by binding to opioid receptors in the central nervous system. It acts as an antagonist at the μ-opioid receptor, blocking the effects of opioids like morphine. Simultaneously, it acts as an agonist at the κ-opioid receptor, producing analgesic effects. This dual action allows this compound to reverse opioid-induced respiratory depression while maintaining some level of pain relief .

Comparison with Similar Compounds

Receptor Binding and Sodium Ion Sensitivity

Levallorphan’s receptor interactions are modulated by sodium ions (Na⁺), a property shared with other opioid antagonists. Pert and Snyder (1974) demonstrated that Na⁺ enhances the binding of antagonists (e.g., naloxone, this compound) while reducing agonist binding. For example:

  • In mMOR-CHO membranes, increasing NaCl concentration from 20 mM to 120 mM:
    • DAMGO (agonist) : EC₅₀ increased 150-fold; efficacy relative to this compound rose 10-fold.
    • This compound : EC₅₀ increased only 6.5-fold, indicating greater stability in high-Na⁺ environments .

This differential sensitivity suggests this compound’s antagonist activity is less dependent on receptor conformation changes compared to full agonists like morphine.

Antagonistic Potency

This compound exhibits intermediate potency compared to naloxone and nalorphine:

Compound Relative Antagonistic Potency (Morphine Mydriasis Model) ID₅₀ (mg/kg) Half-Life (min)
Nalorphine 10 47 ± 3 173
This compound 56 16 ± 5 195
Naloxone 134 7 ± 1 60

Data from Korczyn & Rock (1973)

This compound’s longer half-life (195 min vs. naloxone’s 60 min) makes it suitable for prolonged opioid reversal in surgical settings .

Analgesic Interactions

When combined with opioids like pethidine, this compound demonstrates dose-dependent effects:

  • Low-dose this compound (0.075 mg) + pethidine (22.5 mg) : Significantly enhanced thermal pain threshold (+30% vs. pethidine alone), likely due to additive vasodilatory or weak analgesic effects .
  • High-dose this compound (0.15 mg) : Antagonized pethidine’s respiratory depression without reducing analgesia in rats, contrasting with naloxone, which fully reverses both effects .

However, in postoperative pain models, this compound reduced pethidine’s efficacy in 44% of patients, highlighting context-dependent variability .

Respiratory and Anesthetic Synergy

This compound’s ability to reduce anesthetic requirements while mitigating respiratory depression is notable:

  • In N₂O-O₂ anesthesia:
    • Pentothal requirement : Reduced by 50% when combined with this compound.
    • Nisentil (opioid) doses : Increased 4–5× without respiratory compromise .

In contrast, naloxone’s shorter duration often necessitates repeated dosing, increasing postoperative pain risk.

Cellular and Molecular Effects

This compound uniquely inhibits macromolecular synthesis in eukaryotic and prokaryotic cells:

  • E. coli : Reduces ATP levels via stimulation of ATPase, impairing RNA/DNA/protein synthesis .
  • HeLa cells : Dissociates polysomes, suppressing ribosomal RNA synthesis at IC₅₀ = 0.1–5.0 mM .

These effects are absent in naloxone and nalorphine, underscoring this compound’s broader pharmacological impact.

Key Research Findings

Clinical Advantages Over Naloxone

  • Prolonged action : this compound’s 195-minute half-life vs. naloxone’s 60 minutes .
  • Respiratory preservation : Antagonizes respiratory depression more selectively than naloxone in rodent models .

Limitations

  • Dose-dependent analgesia interference : Higher doses (e.g., 0.15 mg) may reduce opioid efficacy in humans .
  • Metabolic complexity : Poorly characterized metabolites account for 85% of administered doses, raising safety concerns .

Biological Activity

Levallorphan is a synthetic opioid compound that functions primarily as an antagonist at mu-opioid receptors, while also exhibiting partial agonist activity. It is structurally related to levorphanol, a potent analgesic. This compound is primarily utilized in clinical settings to reverse the effects of opioid overdose, particularly respiratory depression caused by narcotics. Its dual action makes it a unique agent in the realm of opioid pharmacology.

This compound acts by competing for binding sites on opioid receptors, particularly the mu-opioid receptor (MOR) and nicotinic acetylcholine receptors. This antagonistic action enables it to counteract the effects of opioid agonists like morphine. Unlike naloxone, which is a pure antagonist, this compound's partial agonist properties allow it to modulate receptor activity, providing a nuanced approach to opioid management.

Binding Affinity and Activity

This compound demonstrates high affinity for various opioid receptors:

Receptor Type Binding Affinity (nM) Activity
Mu (MOR)2.5Full Agonist
Delta (DOR)41Full Agonist
Kappa (KOR)64Partial Agonist

These values indicate that this compound is most potent at the mu receptor, followed by the delta and kappa receptors, where it exhibits partial agonistic behavior .

Analgesic Properties

This compound has been shown to possess analgesic properties, albeit less potent than those of traditional opioids like morphine. Its unique mechanism allows for effective pain management with potentially fewer side effects such as respiratory depression. Research indicates that this compound can provide analgesia through both classical mu-opioid pathways and alternative mechanisms involving NMDA receptor interactions .

Antihyperalgesic Effects

In experimental models of neuropathic pain, this compound has been observed to exert antihyperalgesic effects. Studies suggest that its administration can reduce thermal hyperalgesia, indicating its potential utility in managing chronic pain conditions .

Interaction with Other Receptors

This compound also interacts with non-opioid receptors, including nicotinic acetylcholine receptors, which may contribute to its pharmacological profile. This interaction can influence neurotransmitter release and modulate pain pathways beyond traditional opioid mechanisms .

Opioid Overdose Management

This compound has been utilized in clinical settings for reversing opioid overdoses. Its ability to mitigate respiratory depression while maintaining some level of analgesia makes it a valuable tool in emergency medicine. In cases where naloxone may not suffice due to its pure antagonistic nature, this compound can provide a balanced approach .

Research Findings

A study published in Pharmacological Reviews examined this compound's effects on various pain models and found that it effectively reduced pain responses without significant adverse effects associated with full agonists like morphine . Additionally, research highlighted its potential role in treating conditions characterized by opioid-induced hyperalgesia, further supporting its clinical relevance.

Q & A

Basic Research Questions

Q. How can researchers determine Levallorphan’s physicochemical properties, such as pKa and optical rotation, to ensure batch consistency in experiments?

  • Methodology : Use potentiometric titration for pKa determination (pKa1 = 4.5 for the hydrogen tartrate counterion) and polarimetry for optical rotation measurements (e.g., [α]20D = -37.0° to -39.2° in water). Ensure purity via clarity tests, heavy metal analysis (<20 ppm), and melting point verification (174–178°C) .
  • Experimental Design : Follow pharmacopeial protocols (e.g., USP-NF standards) for dissolution, pH testing, and spectroscopic validation (UV absorption at 280 nm, E1% = 136–146) .

Q. What methodologies are recommended for studying this compound’s receptor binding affinity and functional activity at opioid receptors?

  • Methodology : Conduct [35S]-GTPγS binding assays in membrane preparations to measure agonist/antagonist activity. Use nonlinear regression (e.g., GraphPad Prism) to calculate EC50 and Emax values. Compare with reference compounds like DAMGO (µ-opioid agonist) and morphine .
  • Key Considerations : Account for sodium ion concentration (0–300 mM NaCl), which modulates receptor conformation and ligand efficacy .

Q. How can researchers investigate this compound’s metabolic pathways across species?

  • Methodology : Use liver slice incubations or in vivo models (rats, mice, dogs) with radiolabeled this compound. Identify metabolites via LC-MS/MS. Key metabolites include 3-hydroxymorphinan, though <8% of the parent drug is recoverable due to rapid degradation .
  • Challenges : Optimize extraction protocols to capture unstable or low-abundance metabolites .

Advanced Research Questions

Q. How should contradictory data on this compound’s dual agonist/antagonist activity be resolved in receptor binding studies?

  • Case Study : Evidence shows this compound acts as a partial agonist at low doses (e.g., 0.003–100 nM) but antagonizes morphine at higher concentrations (10–30,000 nM). This biphasic effect depends on receptor density (Bmax) and sodium ion modulation .
  • Resolution Strategy : Perform Schild analysis to quantify antagonism potency (pA2 values) and use site-directed mutagenesis to identify sodium-sensitive receptor residues .

Q. What experimental designs are optimal for studying this compound’s time-dependent inhibition of CYP3A4 versus reversible inhibition of CYP2D6?

  • Methodology :

  • CYP3A4 : Pre-incubate this compound with NADPH-fortified human liver microsomes to assess time-dependent inhibition. Monitor N-deallylation metabolites via LC-MS .
  • CYP2D6 : Use competitive inhibition assays with fluorescent probes (e.g., dextromethorphan). Calculate Ki values using Cheng-Prusoff equations .
    • Interpretation : CYP3A4’s flexible active site allows productive binding of this compound’s N-allyl group, while CYP2D6’s rigid structure limits interactions .

Q. How can this compound’s paradoxical enhancement of pethidine analgesia in human trials be explained mechanistically?

  • Background : A 300:1 pethidine-levallorphan ratio increased ischemic pain tolerance vs. pethidine alone, possibly due to this compound’s weak intrinsic analgesia or vasodilatory effects .
  • Experimental Approach : Use knock-in mouse models (e.g., µ-opioid receptor mutants) to isolate this compound’s agonist effects. Pair with thermal/mechanical pain assays (e.g., Hargreaves test) .

Q. What quality control protocols are critical for validating this compound in forensic or clinical research assays?

  • Methodology : Use ELISA kits (e.g., Neogen’s qualitative assay) for urine/blood screening. Validate specificity via cross-reactivity testing with metabolites (e.g., 3-hydroxymorphinan). Ensure a detection limit (I-50) of 0.5–1 ng/mL .
  • Statistical Validation : Include positive/negative controls and replicate analyses (n ≥ 3) to minimize false positives .

Methodological Resources

  • Receptor Studies : Reference EC50/Emax calculation methods from British Journal of Pharmacology .
  • Metabolic Profiling : Follow protocols in Journal of Pharmacology and Experimental Therapeutics for liver slice incubations .
  • Enzyme Inhibition : Adopt CYP inhibition assays from Drug Metabolism and Disposition .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 1
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